molecular formula C10H17N3 B14240815 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)-

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)-

Cat. No.: B14240815
M. Wt: 179.26 g/mol
InChI Key: NBMGARDXPIHEJH-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- is an organic compound with the molecular formula C10H17N3 It is a derivative of 1,2-propanediamine, featuring a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- typically involves the reaction of 2-methyl-1,2-propanediamine with 5-methyl-2-pyridinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to isolate the compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile introduced.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine, 2-methyl-: A simpler derivative without the pyridine ring.

    2-Methyl-1,2-propanediamine: Another derivative with a different substitution pattern.

    N1-Isopropyl-2-methyl-1,2-propanediamine: A compound with an isopropyl group instead of the pyridine ring.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-1-N-(5-methylpyridin-2-yl)propane-1,2-diamine

InChI

InChI=1S/C10H17N3/c1-8-4-5-9(12-6-8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3,(H,12,13)

InChI Key

NBMGARDXPIHEJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NCC(C)(C)N

Origin of Product

United States

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